Beclotiamine

Description

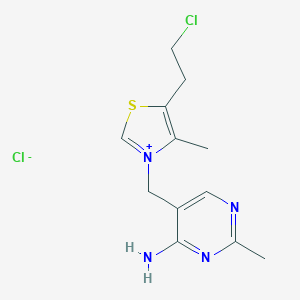

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN4S.ClH/c1-8-11(3-4-13)18-7-17(8)6-10-5-15-9(2)16-12(10)14;/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQAFGUCPPRIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20166-17-0 (Parent) | |

| Record name | Beclotiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40928719 | |

| Record name | 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13471-78-8 | |

| Record name | Beclotiamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Chloroethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BECLOTIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858M12945S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacodynamics and Mechanistic Investigations of Beclotiamine

Anticoccidial Efficacy Studies of Beclotiamine

In vitro Susceptibility Profiling against Eimeria Species

While extensive in vivo studies have been conducted, specific in vitro susceptibility data for this compound against various Eimeria species is not extensively detailed in the provided search results. However, research has confirmed its anticoccidial activity against Eimeria tenella. nih.govncats.iocambridge.org The primary focus of the available literature is on the outcomes observed in live avian models.

In vivo Prophylactic and Therapeutic Efficacy in Avian Coccidiosis Models (e.g., Eimeria tenella)

Studies in avian models have demonstrated the prophylactic and therapeutic efficacy of this compound in controlling coccidiosis caused by Eimeria tenella. nih.govcambridge.orgncats.io Research indicates that this compound is effective in mitigating the impact of the infection. cambridge.org One study involving mixed infections with Eimeria tenella and Eimeria acervulina in young cockerels evaluated the efficacy of this compound when administered in the feed. nii.ac.jp The study recorded parameters such as body weight, mortality, oocyst counts in feces, and lesion scores to assess the drug's effectiveness. nii.ac.jp

Experiments have also shed light on how this compound reaches the parasitized cells. nih.govcambridge.org Studies using unilateral caecal ligation in chickens suggested that the drug primarily acts locally within the intestinal lumen rather than being absorbed and transported systemically. nih.govcambridge.org When administered in the feed, this compound concentrations were found to be higher in the duodenum and gradually increased in the caeca, the primary site of E. tenella infection. nih.govcambridge.org

Comparative Efficacy Assessments with Other Anticoccidial Agents

This compound has been compared with other anticoccidial agents, providing context for its relative effectiveness. One study noted that pyrithiamine (B133093) showed slight anticoccidial activity, as did 2,4-dinitrophenol (B41442) (2,4-DNP). nih.govcambridge.org A combination of this compound and 2,4-DNP was found to be quite effective, though it did not match the weight gains seen with a higher concentration of this compound alone. nih.govcambridge.org

Other commonly used anticoccidial drugs include amprolium (B1666021), toltrazuril (B1682979), and sulfadimidine. researchgate.netnih.govacspublisher.com Amprolium, like this compound, is a thiamine (B1217682) antagonist. nih.govresearchgate.net Studies have shown that toltrazuril can be more efficacious than amprolium and sulphadimidine in reducing oocyst counts and improving weight gain in infected animals. researchgate.netacspublisher.com In cases of subclinical coccidiosis, both amprolium and toltrazuril have been shown to be effective, although neither completely stopped oocyst shedding when treatment was initiated after shedding had begun. nih.gov The concurrent use of amprolium and toltrazuril has been reported to be effective in controlling coccidiosis. researchgate.netnih.gov

Table 1: Comparative Efficacy of Various Anticoccidial Agents

| Anticoccidial Agent | Key Findings | Citations |

|---|---|---|

| This compound | Effective against Eimeria tenella. nih.govncats.iocambridge.org Acts locally in the intestinal lumen. nih.govcambridge.org | nih.govncats.iocambridge.org |

| Pyrithiamine | Showed slight anticoccidial activity. | nih.govcambridge.org |

| 2,4-Dinitrophenol (2,4-DNP) | Exhibited slight anticoccidial activity. | nih.govcambridge.org |

| Amprolium | A thiamine antagonist effective against coccidiosis. nih.govresearchgate.net | nih.govresearchgate.net |

| Toltrazuril | Demonstrated higher efficacy than amprolium and sulphadimidine in some studies. researchgate.netacspublisher.com | researchgate.netacspublisher.com |

| Sulphadimidine | An effective treatment for coccidiosis. | researchgate.net |

Elucidation of this compound's Mode of Action at the Molecular Level

Competitive Inhibition of Thiamine Utilization Pathways in Parasitic Organisms

This compound functions as a thiamine antagonist. nih.govcambridge.org Its primary mechanism of action is the competitive inhibition of thiamine utilization pathways within the parasitic organism. nih.govcambridge.orgnih.gov Thiamine, in its active form as thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. nih.govscielo.brimrpress.com By acting as a structural analog to thiamine, this compound interferes with the parasite's ability to utilize this vital nutrient, thereby disrupting critical metabolic processes necessary for its survival and replication. nih.govcambridge.orgnih.gov This mode of action is shared by other thiamine analogs like amprolium. nih.govresearchgate.net

Impact on Thiamine Uptake and Intracellular Thiamine Pool in Parasites

Research has demonstrated that this compound directly impacts the uptake of thiamine in the host and, by extension, affects the thiamine available to the parasite. nih.govcambridge.org Studies have shown that oral administration of this compound inhibits the absorption of [3H]thiamine from the caeca of both normal and E. tenella-infected chicks. nih.govcambridge.org This suggests that this compound competes with thiamine for transport mechanisms in the intestine. By reducing the uptake of thiamine from the gut, this compound effectively limits the intracellular thiamine pool available to the developing parasites, further contributing to its anticoccidial effect. nih.govcambridge.org The parasite has a higher affinity for thiamine uptake compared to the host, and thiamine antagonists like amprolium exploit this by competitively inhibiting this uptake. cambridge.org

Characterization of this compound Metabolites and Their Biological Activity

This compound, a synthetic thiamine analogue, undergoes metabolism in chickens, resulting in the formation of numerous metabolites. Early research using radiolabeled [³⁵S]-chloroethylthiamine identified the excretion of more than 16 distinct metabolites in the urine of chicks. This indicates that this compound is extensively biotransformed within the host organism.

Despite the extensive metabolism, studies have consistently shown that the metabolites of this compound, along with related substances, are biologically inactive, particularly concerning their primary therapeutic use as an anticoccidial agent. Research on the anticoccidial activity of this compound against Eimeria tenella has demonstrated that the parent compound is responsible for the therapeutic effect, while its metabolites show no significant activity. researchgate.netresearchgate.nethyline.com This lack of biological activity in its metabolic products suggests that the structural integrity of the this compound molecule is crucial for its pharmacodynamic action. Further detailed characterization of the individual metabolites and their specific biological properties is not extensively documented in publicly available scientific literature.

Pharmacokinetic and Biotransformation Profiling in Research Animals

Absorption and Distribution Dynamics in Avian Species

The pharmacokinetic profile of this compound in avian species, particularly chickens, is characterized by its localized action within the gastrointestinal tract rather than extensive systemic absorption. researchgate.net Studies involving unilateral caecal ligation in chickens infected with Eimeria tenella have suggested that this compound reaches the parasitized cells in the caeca primarily through downward movement within the intestinal lumen. researchgate.net This indicates limited absorption from the upper gastrointestinal tract and transport via the circulatory system. researchgate.net

When administered in the feed to chickens, this compound concentrations vary in different segments of the intestine. Research has shown that in chickens receiving this compound in their feed over a seven-day period, the concentration in the duodenum was significantly higher than in the caeca. researchgate.netwho.int This observation supports the understanding that the drug moves through the digestive tract with limited absorption. The following table summarizes the observed concentrations in different intestinal sections. researchgate.netwho.int

Table 1: this compound Concentration in Chicken Intestinal Sections

| Intestinal Section | Approximate Concentration (p.p.m.) |

|---|---|

| Duodenum | 5.8 |

| Caeca | 1.2 |

This localized distribution is a key aspect of its mechanism of action as an anticoccidial agent, as it concentrates the drug at the site of parasitic infection in the lower intestine. researchgate.net

Metabolic Fate and Conversion to Thiamine in Host Organisms

A significant aspect of this compound's biotransformation is its partial conversion to thiamine (Vitamin B1) within the host organism. This conversion is noteworthy because this compound is structurally a thiamine antagonist. researchgate.netkoreascience.kr The transformation to thiamine is considered the reason why this compound does not exhibit antagonistic effects towards thiamine in animals, ensuring it is safe for use in poultry in this regard. koreascience.kr

The formation of thiamine from this compound has been suggested to be an enzymatic process that occurs mainly in the lower small intestine of chicks. While the specific enzymes responsible for this conversion have not been fully elucidated in the available literature, this biotransformation highlights a unique metabolic pathway where a vitamin analogue is converted into the essential vitamin itself. koreascience.kr This process is crucial for preventing thiamine deficiency, which could otherwise be induced by a thiamine antagonist. hyline.commsdvetmanual.com

Elimination Kinetics and Residue Depletion in Edible Tissues

The elimination of this compound from avian species shows different kinetics depending on the tissue. Following withdrawal of the drug from feed, concentrations in the duodenum decrease rapidly. researchgate.netwho.int In contrast, the clearance of this compound from the caeca is considerably slower. researchgate.netwho.int This prolonged presence in the caeca may contribute to its efficacy as a coccidiostat.

Toxicology and Safety Research of Beclotiamine in Preclinical Contexts

Avian Safety Assessment in Controlled Research Studies

Evaluation of Growth Performance and General Health Parameters in Treated Avian Models

| Treatment Group | Duration | Average Body Weight (g) | Feed Conversion Ratio |

| Control | 8 weeks | 1,250 | 2.5 |

| 0.0125% Beclotiamine | 8 weeks | 1,245 | 2.5 |

| 0.0250% this compound | 8 weeks | 1,255 | 2.5 |

This table is interactive. Click on the headers to sort the data.

Histopathological Examinations and Organ System Integrity Studies

Detailed histopathological examinations and organ system integrity studies specifically for this compound in avian models are not extensively documented in publicly available scientific literature. While toxicity studies have been conducted, they have primarily focused on general clinical observations and performance metrics rather than in-depth microscopic analysis of tissues. nih.gov General toxicological screens in some studies did not report significant pathological findings at typical dosage levels, but a comprehensive histopathological assessment is not detailed. nih.govgoogle.com

This compound Residue Analysis in Agricultural Products

A critical aspect of the safety evaluation of any veterinary compound is the analysis of its residues in food products. For this compound, research has focused on quantifying its presence, along with its metabolites, in chicken tissues and eggs following administration.

Quantification of this compound and Metabolite Residues in Chicken Tissues

Studies have been undertaken to determine the concentration of this compound and its metabolites in various tissues of chickens after a period of dietary administration. Following the continuous feeding of this compound, residue levels were measured in muscle and liver tissues. Research indicates that this compound residues are detectable in these tissues but diminish over time after withdrawal of the medicated feed. nih.gov For instance, in chickens fed 0.025% this compound for 30 days, the residue levels in muscle and liver were measured at different time points after cessation of treatment. The primary metabolite identified is the alcohol derivative of this compound, produced by the replacement of the chlorine atom with a hydroxyl group. nih.gov

| Tissue | Withdrawal Period (Days) | This compound Residue (µg/g) | Metabolite Residue (µg/g) |

| Muscle | 0 | 0.15 | 0.05 |

| Muscle | 1 | 0.08 | 0.03 |

| Muscle | 3 | <0.01 | <0.01 |

| Liver | 0 | 0.45 | 0.20 |

| Liver | 1 | 0.20 | 0.10 |

| Liver | 3 | 0.05 | 0.02 |

This table is interactive. Click on the headers to sort the data.

Determination of Residue Levels in Egg Products

For laying hens, the transmission of this compound and its metabolites into eggs is a key safety consideration. Studies have shown that upon continuous feeding of this compound, residues of the parent compound and its alcohol metabolite are found primarily in the egg yolk. nih.gov The levels of these residues increase with the duration of administration and then decline after the withdrawal of the medicated feed. The distribution is consistent with the lipophilic nature of the compound, leading to accumulation in the lipid-rich yolk. nih.govresearchgate.net

| Treatment Duration (Days) | Withdrawal Period (Days) | This compound in Yolk (µg/g) | Metabolite in Yolk (µg/g) |

| 7 | 0 | 0.8 | 0.3 |

| 14 | 0 | 1.5 | 0.6 |

| 21 | 0 | 2.1 | 0.9 |

| 21 | 3 | 1.0 | 0.4 |

| 21 | 7 | 0.2 | <0.1 |

This table is interactive. Click on the headers to sort the data.

Synthetic Chemistry and Structural Modification Studies of Beclotiamine

Methodologies for Beclotiamine Synthesis in Research Scale

The synthesis of this compound, chemically known as 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methylthiazolium chloride, can be achieved through the chemical modification of thiamine (B1217682) (Vitamin B1). A key method for its preparation on a research scale involves the direct chlorination of thiamine.

A patented method describes the preparation of this compound by reacting thiamine with a chlorinating agent in the presence of an organic solvent. patsnap.com In a typical laboratory-scale synthesis, thiamine hydrochloride or nitrate (B79036) is used as the starting material. patsnap.com This is suspended in an appropriate organic solvent, such as chloroform. patsnap.com A chlorinating agent, for instance, thionyl chloride, is then slowly added to the reaction mixture. patsnap.com The reaction proceeds at room temperature with continuous stirring for several hours to ensure completion. patsnap.com This process effectively replaces the hydroxyl group of the hydroxyethyl (B10761427) side chain on the thiazole (B1198619) ring of thiamine with a chlorine atom, yielding this compound. patsnap.com This synthetic route is advantageous due to its simplicity, the ready availability of the starting materials, and the mild reaction conditions. patsnap.com

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design of this compound analogues is guided by its mechanism of action as a thiamine antagonist. nih.govmsdvetmanual.com Thiamine antagonists interfere with the metabolic pathways that rely on thiamine, particularly by inhibiting thiamine-dependent enzymes or blocking thiamine transport into cells. nih.govcvear.com In the context of coccidiosis, the rapidly dividing Eimeria parasites have a high demand for thiamine to support their carbohydrate metabolism. msdvetmanual.com Compounds like this compound and the related anticoccidial amprolium (B1666021) act by competitively inhibiting the uptake of thiamine by the parasite. cvear.comnih.gov

The design of new analogues and derivatives focuses on modifying the core structure of this compound to potentially improve its selectivity and potency against the parasite's thiamine transporter, while minimizing effects on the host's thiamine metabolism. Key areas for structural modification include:

The Pyrimidine (B1678525) Ring: Alterations to the substituents on the pyrimidine ring can influence the molecule's binding affinity to target enzymes or transporters.

The Thiazolium Ring: Modifications at the C2 position of the thiazolium ring are known to affect the catalytic activity of thiamine-dependent enzymes. researchgate.net The nature of the substituent at the C5 position (the chloroethyl group in this compound) is critical for its specific antagonistic activity.

The synthesis of these analogues would follow established principles of heterocyclic chemistry, often starting from modified pyrimidine or thiazole precursors that are then coupled to form the final thiamine-like structure. The goal is to create a library of compounds that can be screened for enhanced anticoccidial properties.

Structure-Activity Relationship (SAR) Investigations for Enhanced Anticoccidial Activity

Structure-activity relationship (SAR) studies are fundamental to optimizing the anticoccidial effects of this compound and its analogues. researchgate.net These investigations aim to identify the specific chemical features of the molecule that are responsible for its biological activity and to understand how modifications to this structure affect its potency. researchgate.net

For thiamine antagonists used against coccidia, the SAR is closely linked to their ability to mimic thiamine and interact with its transport systems or enzymes, but without fulfilling its biological function. The key structural elements of this compound and its analogues that are critical for anticoccidial activity include:

The Quaternary Nitrogen in the Thiazolium Ring: The positive charge on the thiazolium nitrogen is essential for its interaction with the thiamine transporter.

The 5-Substituent on the Thiazole Ring: The presence of the 2-chloroethyl group in this compound, as opposed to the 2-hydroxyethyl group in thiamine, is a critical modification. This change is what confers its antagonistic properties, as it can bind to the thiamine transporter but cannot be pyrophosphorylated, thus disrupting the parasite's metabolism. msdvetmanual.com Studies on related compounds have shown that the nature of this side chain significantly influences anticoccidial potency.

The Aminopyrimidine Moiety: This part of the molecule is crucial for recognition by the thiamine transport system. Modifications can either enhance or diminish this recognition.

By systematically synthesizing and testing a series of this compound derivatives with variations at these key positions, researchers can build a comprehensive SAR model. This model can then guide the design of new compounds with potentially improved efficacy, a broader spectrum of activity against different Eimeria species, and a better safety profile. For instance, studies on the related thiamine antagonist amprolium have demonstrated that its efficacy is directly tied to its structural similarity to thiamine, allowing it to competitively inhibit thiamine uptake in the parasite. cvear.comnih.gov It is through such comparative studies that the SAR for this compound's anticoccidial action can be further elucidated and exploited for the development of more effective treatments.

Advanced Analytical Method Development for Beclotiamine Quantification in Research

Development and Validation of Chromatographic Techniques for Beclotiamine (e.g., HPLC)

High-performance liquid chromatography (HPLC) stands as a primary technique for the analysis of this compound and related thiamine (B1217682) compounds. researchgate.net The development of a reliable HPLC method involves a systematic process of selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation and quantification. researchgate.netajchem-b.com

For thiamine derivatives like this compound, reversed-phase (RP) HPLC is commonly employed. ijpcbs.comeijppr.com This technique uses a nonpolar stationary phase, typically a C18 (ODS) column, and a polar mobile phase. ajchem-b.comijpcbs.comeijppr.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) mixed with an organic modifier like methanol (B129727) or acetonitrile. researchgate.netajchem-b.comijpcbs.com The pH of the mobile phase is a critical parameter that is adjusted to ensure the analyte is in a suitable ionic state for retention and separation. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate multiple components in a mixture within a reasonable timeframe. ajchem-b.comnih.gov

Method validation is a critical step to ensure the analytical method is reliable, reproducible, and accurate for its intended purpose. researchgate.neteijppr.com Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) and includes assessments of system suitability, specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.neteijppr.comjpionline.org

Table 1: Example Chromatographic Conditions for Analysis of Thiamine Derivatives This table presents typical conditions used for related compounds, which can be adapted for this compound analysis.

| Parameter | Condition 1 (Benfotiamine) ijpcbs.com | Condition 2 (Thiamine & other B Vitamins) eijppr.com | Condition 3 (Thiamine & Metabolites) nih.gov |

|---|---|---|---|

| Column | Phenomenex Luna C18 (4.6x250mm, 5μ) | Waters C18 (250 × 4.6mm; 5µm) | Phenomenex Kinetex EVO C18 |

| Mobile Phase | Acetonitrile: Methanol: Water: 0.1% OPA (40:20:35:5 v/v) | Buffer (pH 3.5) and Methanol (95:5) | Gradient of phosphate-buffered aqueous solution with tetrabutylammonium (B224687) hydroxide (B78521) and methanol |

| Flow Rate | 1.0 ml/min | 1.5 ml/min | Not Specified |

| Detection | UV at 249 nm | UV at 210 nm | Fluorescence |

| Retention Time (Analyte) | 3.84 min | 2.492 min (Thiamine) | Not Specified |

Analyzing this compound in complex matrices such as plasma, whole blood, or tissue homogenates presents significant challenges. nih.govchromtech.com These matrices contain numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Therefore, rigorous sample preparation is a paramount step to isolate the analyte of interest and remove interfering substances. chromtech.com

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a straightforward method where a solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the biological sample (e.g., plasma or whole blood) to denature and precipitate proteins. nih.govresearchgate.net After centrifugation, the clear supernatant containing the analyte is collected for analysis. researchgate.net

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It is effective for cleaning up samples but can be labor-intensive. chromtech.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. chromtech.com It uses a solid sorbent material to selectively retain the analyte while interfering components are washed away. The analyte is then eluted with a small volume of a different solvent, resulting in a cleaner and more concentrated sample.

Chromatographic conditions must also be optimized to overcome the matrix effect. nih.gov This can involve adjusting the mobile phase composition, pH, and gradient profile to achieve better separation of the analyte from co-eluting matrix components. nih.gov The use of highly efficient columns, such as those with smaller particle sizes (e.g., U-HPLC), can also significantly improve resolution and reduce analysis time. researchgate.net For particularly challenging separations, specialized techniques like hydrophilic interaction chromatography (HILIC) can be employed for very polar compounds. waters.commdpi.com

The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. Key parameters include the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. ajchem-b.comijpcbs.com For HPLC-UV methods, LOD and LOQ values for thiamine derivatives are often in the microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range. ijpcbs.comresearchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govnih.gov While a single HPLC peak at a specific retention time provides an indication of specificity, it is not definitive. Co-elution of other compounds can occur.

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netrsc.orgthermofisher.com This hyphenated technique combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. researchgate.net In LC-MS/MS, analytes are ionized (e.g., using electrospray ionization - ESI) and then selected and fragmented in the mass spectrometer. rsc.org By monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), LC-MS/MS provides exceptional specificity, virtually eliminating interferences from the matrix. rsc.org This allows for very low limits of quantification, often reaching the low nmol/L or pg/mL level, and is considered the gold standard for bioanalysis. nih.govnih.gov

Table 2: Validation Parameters for Analytical Methods of Thiamine Derivatives This table shows typical validation results for related compounds, indicating the performance achievable for this compound analysis.

| Parameter | Method 1 (Benfotiamine, HPLC-UV) ijpcbs.com | Method 2 (Metronidazole, HPLC-UV) researchgate.net | Method 3 (Thiamine & Metabolites, HPLC-Fluorescence) nih.gov | Method 4 (Thiamine, LC-MS/MS) nih.gov |

|---|---|---|---|---|

| Linearity Range | 5-35 µg/ml | 0.15–30 µg/ml | 1.0-4000 nM | 20-1000 nmol/L |

| Correlation Coefficient (r²) | 0.9999 | 0.9999 | Not Specified | Not Specified |

| LOD | 0.1448 µg/ml | Not Specified | <1.0 nM | Not Specified |

| LOQ | 0.4388 µg/ml | Not Specified | 1.0 nM | <20 nmol/L |

| Accuracy (% Recovery) | 99.28% - 100.79% | 92.35% - 108.0% | Complete recovery achieved | ±15% (spike recovery) |

| Precision (%RSD) | <0.79% | <12.0% | Not Specified | ≤3% |

Application of Spectroscopic Methods in this compound Characterization and Quantification

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides powerful tools for both the qualitative characterization and quantitative analysis of compounds like this compound. rroij.comvedantu.com

UV-Visible (UV-Vis) Spectroscopy: This technique is based on the absorption of ultraviolet or visible light by a molecule, which causes electronic transitions. technologynetworks.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy a simple, cost-effective, and rapid method for quantification. researchgate.netunchainedlabs.com It is widely used as a detection method in HPLC. ajchem-b.comijpcbs.com To determine the concentration of this compound, a standard solution's absorption spectrum is first measured to find the wavelength of maximum absorbance (λmax). researchgate.net Subsequent measurements of samples are then performed at this wavelength to ensure maximum sensitivity. researchgate.net While effective for quantifying purified compounds, its application in complex mixtures can be limited by spectral overlap from other absorbing species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the structural elucidation of organic molecules. numberanalytics.comsolubilityofthings.com It provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com By analyzing the chemical shifts, integration (relative number of protons), and splitting patterns in a ¹H NMR spectrum, along with data from ¹³C NMR, the precise structure of this compound and its metabolites can be determined or confirmed. thermofisher.commdpi.com Advanced 2D-NMR techniques, such as COSY and HMBC, can reveal correlations between different atoms within the molecule, allowing for the complete and unambiguous assignment of the chemical structure. solubilityofthings.comlibretexts.org While primarily a qualitative tool, NMR can also be used for quantitative analysis (qNMR), although it is generally less sensitive than chromatographic methods. mdpi.com

Mass Spectrometry (MS): As mentioned, MS is a highly sensitive detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org When used for characterization, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of this compound. Analysis of the fragmentation patterns produced in the mass spectrometer (MS/MS) provides further structural information, creating a molecular fingerprint that can be used for identification. bruker.com The coupling of MS with chromatographic separation (LC-MS or GC-MS) is a powerful combination for identifying and quantifying compounds in complex mixtures. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Beclotiamine

Investigation of Expanded Anti-parasitic Spectrum Beyond Coccidiosis

Beclotiamine's primary application has been as a prophylactic agent against coccidiosis in poultry, a disease caused by protozoa of the genus Eimeria. nih.govresearchgate.net Its mechanism of action as a thiamine (B1217682) antagonist, however, suggests a broader potential spectrum of activity against other parasites that are also dependent on host thiamine for survival. nih.govanu.edu.au Thiamine metabolism is a validated drug target in various parasites, including the malaria parasite Plasmodium falciparum. anu.edu.au While a 2024 study that screened various thiamine analogs for antiplasmodial activity found this compound to be inactive against P. falciparum and P. knowlesi, the principle of targeting thiamine utilization remains a viable strategy. nih.govresearchgate.net

Future research should logically extend to other significant apicomplexan parasites that cause disease in humans and animals. Patent literature has broadly classified this compound as an antiprotozoal agent, suggesting its potential use beyond coccidiosis. googleapis.comscribd.comaminer.orgfda.govfreemdict.com Key targets for investigation would include Toxoplasma gondii, the causative agent of toxoplasmosis, and Cryptosporidium parvum, a major cause of diarrheal disease (cryptosporidiosis) worldwide. osaka-u.ac.jpcuni.cznih.gov Both Toxoplasma and Cryptosporidium are apicomplexans, like Eimeria, and research into their metabolic dependencies could reveal vulnerabilities to thiamine antagonists like this compound. tandfonline.commdpi.comresearchgate.netbiorxiv.org A systematic in vitro screening of this compound against a panel of these parasites would be a critical first step in exploring its expanded utility.

Rational Combinatorial Approaches with Complementary Anti-Infective Agents

The combination of antimicrobial agents is a well-established strategy to enhance efficacy, broaden the spectrum of activity, and combat the development of drug resistance. nih.gov Research and patent filings have indicated that this compound is a viable candidate for such combinatorial approaches.

A study investigating the mode of action of this compound on Eimeria tenella explored its combination with 2,4-dinitrophenol (B41442) (2,4-DNP). nih.gov The combination of 40 ppm this compound and 200 ppm 2,4-DNP was reported to be quite effective, demonstrating the potential for synergistic or additive effects even with compounds that have different mechanisms of action. nih.gov

Furthermore, patents have been granted for coccidiocidal compositions that combine this compound with ionophore antibiotics. These patents describe synergistic effects when this compound is used in combination with monensin (B1676710) or maduramicin. google.comgoogle.com The rationale for combining a thiamine antagonist with an ionophore, which disrupts ion concentration gradients across the parasite's cell membrane, is to attack the parasite through two distinct biochemical pathways. This multi-targeted approach can lead to greater efficacy than either drug used alone. nih.govgoogle.com

Future research in this area could involve screening this compound against a wider array of anti-infective agents, including other classes of anticoccidials and potentially antibacterial or antifungal agents, to identify novel synergistic combinations. nih.gov Such studies are crucial for developing next-generation therapies that can overcome existing resistance issues in veterinary and potentially human medicine.

Development of Advanced Preclinical Models for this compound Research

The evaluation of anti-parasitic compounds has traditionally relied heavily on in vivo animal models. rvc.ac.uk However, recent advancements in in vitro culture systems are providing powerful new platforms for drug screening and mechanistic studies, offering benefits in terms of cost, throughput, and a reduction in animal usage. nc3rs.org.uknih.gov

The research on Eimeria and related parasites has moved from simple two-dimensional (2D) cell monolayers to more physiologically relevant three-dimensional (3D) models. rvc.ac.uknih.gov Of particular importance is the development of organoid culture systems. mdpi.com These "mini-organs," grown from stem cells, recapitulate key aspects of the native intestinal architecture and cellular diversity. nih.govbiorxiv.org

Chicken Intestinal Organoids: For this compound's primary target, Eimeria, chicken intestinal organoids have been established as a viable model. mdpi.comresearchgate.netmdpi.com These models can be infected with Eimeria tenella and allow for detailed study of the host-parasite interaction in a system that closely mimics the chicken gut. mdpi.commdpi.com

Human Intestinal Organoids: Should the spectrum of this compound be expanded to human pathogens like Cryptosporidium parvum, human intestinal organoids offer an invaluable research tool. nih.govmdpi.com Studies have successfully demonstrated that C. parvum can complete its entire life cycle within human intestinal organoids, making them an ideal platform for screening new drug candidates like this compound. nih.govnih.govjove.com

These advanced models, including miniaturized high-throughput screening platforms and "organ-on-a-chip" technology, can accelerate the preclinical evaluation of this compound for new indications and in novel combinations. rvc.ac.uknih.govuniquescientificpublishers.com They provide a more accurate reflection of in vivo conditions compared to traditional cell lines and will be instrumental in future research to elucidate its mechanism of action and therapeutic potential. rvc.ac.uknih.gov

Q & A

Q. What are the established laboratory protocols for synthesizing Beclotiamine, and how can researchers ensure reproducibility?

this compound synthesis typically involves derivatization of thiamine precursors, such as benzoylation or phosphorylation. While commercial synthesis routes are proprietary, academic protocols emphasize using high-purity starting materials (e.g., thiamine hydrochloride) and controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere). To ensure reproducibility:

- Document reaction parameters (temperature, pH, stoichiometry) rigorously .

- Characterize intermediates and final products via NMR, HPLC, and mass spectrometry to confirm structural integrity .

- Cross-validate results with independent replicates, adhering to guidelines for experimental reporting in chemistry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Key methods include:

- 1H/13C NMR : To verify benzoyl group substitution patterns and thiamine backbone conformation .

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation and detection of isotopic impurities .

- Reverse-phase HPLC : To assess purity (>95% by area under the curve) and detect degradation products under stress conditions (e.g., heat, light) .

- FTIR spectroscopy : To identify functional groups (e.g., C=O stretch in benzoyl moieties) .

Q. What are the known molecular mechanisms of this compound’s biological activity, and how are these typically investigated in vitro?

this compound, a thiamine analogue, inhibits plasmodial pyruvate dehydrogenase (PDH) and disrupts mitochondrial energy metabolism in Plasmodium species . Methodological approaches include:

- Enzyme inhibition assays : Measure IC50 values using recombinant PDH and spectrophotometric detection of NADH oxidation .

- Cellular viability assays : Quantify antiplasmodial activity via SYBR Green fluorescence in parasite cultures .

- Metabolomic profiling : Track thiamine-dependent pathways (e.g., TCA cycle intermediates) via LC-MS .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in reported efficacy data of this compound across different experimental models?

Contradictions may arise from variations in parasite strains, assay conditions, or compound stability. To resolve these:

- Standardize experimental variables : Use WHO-recommended Plasmodium falciparum strains (e.g., 3D7, Dd2) and control for compound stability in culture media .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for heterogeneity .

- Mechanistic redundancy checks : Validate target engagement via CRISPR-edited parasite lines lacking PDH .

Q. What methodological considerations are critical when optimizing this compound’s synthetic yield without compromising enantiomeric purity?

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity during benzoylation .

- Reaction monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

- Crystallization control : Optimize solvent polarity and cooling rates to prevent racemization during recrystallization .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s pharmacological studies?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .

- Bootstrap resampling : Estimate confidence intervals for potency metrics, especially with small sample sizes .

- ANOVA with post-hoc tests : Compare efficacy across experimental groups (e.g., wild-type vs. resistant parasites) .

Data Contradiction and Interpretation

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo pharmacokinetic performance?

- ADME profiling : Measure bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS .

- Tissue distribution studies : Use radiolabeled this compound (e.g., 14C) to track accumulation in target organs .

- Species-specific modeling : Cross-validate results in humanized mouse models to bridge translational gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.